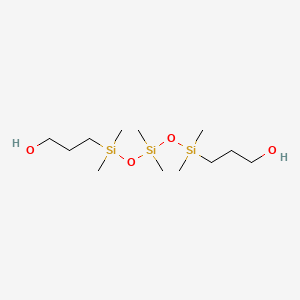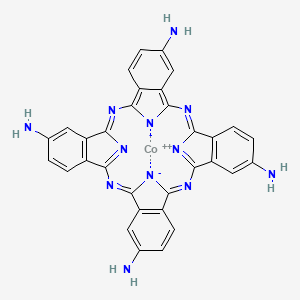
2,9,16,23-Tetraamino-phthalocyanine cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9,16,23-Tetraamino-phthalocyanine cobalt is a compound with the molecular formula C32H20CoN12 . It is a dark bluish-green colored compound . The compound is characterized by various physico-chemical techniques like elemental analysis, magnetic susceptibility, UV-Visible, IR, powder X-ray diffraction, and thermogravimetric analysis (TGA) to check the structural integrity, purity, and thermal stability .
Synthesis Analysis
The synthesis of 2,9,16,23-Tetraamino-phthalocyanine cobalt involves chemical modification of Fluorinated Multi-walled carbon nanotubes (F-MWCNTs) by cobalt 2, 9, 16, 23-tetraaminophthalocyanine . The structures are characterized by IR, SEM, XPS, and XRD .Molecular Structure Analysis
The molecular structure of 2,9,16,23-Tetraamino-phthalocyanine cobalt is complex, with a cobalt (2+) ion at the center . The compound has a molecular weight of 631.5 g/mol .Chemical Reactions Analysis
The compound exhibits excellent electrocatalytic activity when added to the electrolyte of a Li/SOCl2 battery . This activity can dramatically improve the discharge voltage and lengthen the discharge time of the battery .Physical And Chemical Properties Analysis
The compound has a molecular weight of 631.5 g/mol, with 4 hydrogen bond donor counts and 8 hydrogen bond acceptor counts . It has a rotatable bond count of 0 .Applications De Recherche Scientifique
- Photodynamic therapy is a non-invasive cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species (ROS) selectively within tumor cells. Cobalt phthalocyanines, including this tetraamino derivative, have been investigated as potential photosensitizers for PDT due to their strong absorption in the red and near-infrared regions. Their ability to generate ROS upon light exposure can lead to tumor cell destruction while sparing healthy tissue .
- Cobalt phthalocyanines serve as catalysts in various reactions. Specifically, they find applications in electrochemical biosensors and sensors for atmospheric pollutants . Their unique electronic properties make them suitable for detecting analytes such as thiols, disulfides, and other chemical species. Additionally, they play a role in oxidation reactions, making them valuable in catalytic processes .
Photodynamic Therapy (PDT)
Catalysis
Mécanisme D'action
Mode of Action
It is known that the compound forms molecular films by spontaneous adsorption on gold and silver surfaces . The properties of these films have been investigated using techniques such as cyclic voltammetry, impedance, and FT-Raman spectroscopy .
Pharmacokinetics
The compound is insoluble in water , which may affect its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,9,16,23-Tetraamino-phthalocyanine cobalt. For instance, the compound’s solubility could be affected by the pH and temperature of its environment. Additionally, the compound’s interaction with gold and silver surfaces suggests that its activity could be influenced by the presence of these metals .
Propriétés
IUPAC Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZDMLSONPDWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20CoN12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123385-16-0 |
Source


|
| Details | Compound: Cobalt 4,4′,4′′,4′′′-tetraaminophthalocyanine homopolymer | |
| Record name | Cobalt 4,4′,4′′,4′′′-tetraaminophthalocyanine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123385-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
631.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9,16,23-Tetraamino-phthalocyanine cobalt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


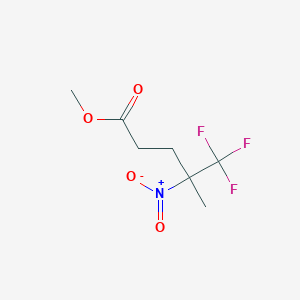

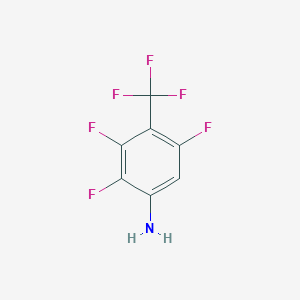






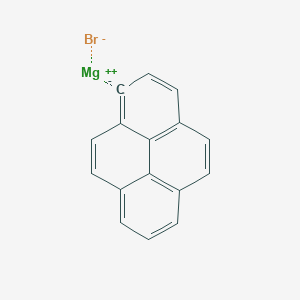
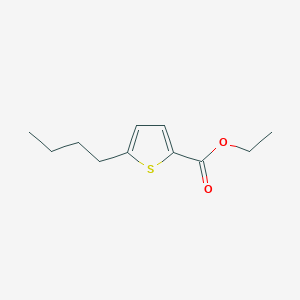
![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)
